N-(4-methylphenyl)-4-{6-[(4-methylphenyl)amino]-7-oxo-7H-benzo[e]perimidin-2-yl}benzenesulfonamide
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Overview
Description
N-(4-methylphenyl)-4-{6-[(4-methylphenyl)amino]-7-oxo-7H-benzo[e]perimidin-2-yl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[e]perimidin-2-yl core structure, which is known for its stability and reactivity. The presence of sulfonamide and methylphenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-{6-[(4-methylphenyl)amino]-7-oxo-7H-benzo[e]perimidin-2-yl}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[e]perimidin-2-yl core, followed by the introduction of the sulfonamide and methylphenyl groups. Common reagents used in these reactions include aniline derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-{6-[(4-methylphenyl)amino]-7-oxo-7H-benzo[e]perimidin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-methylphenyl)-4-{6-[(4-methylphenyl)amino]-7-oxo-7H-benzo[e]perimidin-2-yl}benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-{6-[(4-methylphenyl)amino]-7-oxo-7H-benzo[e]perimidin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
Molecular Formula |
C35H26N4O3S |
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Molecular Weight |
582.7 g/mol |
IUPAC Name |
4-[6-(4-methylanilino)-7-oxobenzo[e]perimidin-2-yl]-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C35H26N4O3S/c1-21-7-13-24(14-8-21)36-30-20-19-29-31-32(30)34(40)28-6-4-3-5-27(28)33(31)38-35(37-29)23-11-17-26(18-12-23)43(41,42)39-25-15-9-22(2)10-16-25/h3-20,36,39H,1-2H3 |
InChI Key |
QCEBEBBMQAPQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C=C2)N=C(N=C4C5=CC=CC=C5C3=O)C6=CC=C(C=C6)S(=O)(=O)NC7=CC=C(C=C7)C |
Origin of Product |
United States |
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